molecular formula C8H9NO4S B2667268 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid CAS No. 2402838-90-6

2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid

Cat. No.: B2667268
CAS No.: 2402838-90-6
M. Wt: 215.22
InChI Key: RYYULRIHINAHOQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and are likely to be influenced by various factors. A QSAR study on a similar set of compounds was carried out to investigate their activities against HIV .

Scientific Research Applications

Molecular Diversity through Three-Component Reaction

A study by Chen et al. (2016) demonstrated the molecular diversity achievable through the three-component reaction involving secondary α-amino acids with dialkyl acetylenedicarboxylate and N-substituted maleimides. This method facilitated the synthesis of functionalized pyrrolopyrrolizines, pyrrolopyrrolothiazoles, pyrroloindolizines, and octahydropyrrolopyrroles with high diastereoselectivity and good yields, showcasing the versatility of reactions involving compounds related to 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid in creating diverse molecular architectures (Chen, Sun, Xie, & Yan, 2016).

Synthesis of Novel Compounds

Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli compounds, which are closely related to the structure of interest, leading to the formation of pyrimidothiazines and thiazolopyrimidines. These compounds have potential applications in various fields of chemical research, highlighting the synthetic utility of thiazine derivatives in producing complex heterocyclic structures (Kappe & Roschger, 1989).

Chiral Pyrrolothiazoles Synthesis

The synthesis of chiral pyrrolo[1,2-c]thiazoles via intramolecular dipolar cycloaddition of münchnones was reported by Pinho e Melo et al. (2002). This process yielded a range of new pyrrolothiazole derivatives as single enantiomers, underscoring the importance of 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine derivatives in the synthesis of chiral compounds with potential applications in medicinal chemistry and asymmetric synthesis (Pinho e Melo et al., 2002).

Crystal Structure Analysis

Sribala et al. (2021) conducted a study on the crystal structure and Hirshfeld surface analysis of a pyrrolo-thiazine complex, providing detailed insights into the molecular conformation, interactions, and arrangement of such compounds in the solid state. This research contributes to the understanding of the structural aspects of thiazine derivatives, which is crucial for the design of new materials and active pharmaceutical ingredients (Sribala, Srinivasan, Rajalaksmi, Indumathi, & Krishnakumar, 2021).

Future Directions

Future research could focus on further investigating the properties and potential applications of this compound. For instance, a QSAR study suggested that similar compounds could be used to design and synthesize derivatives with improved anti-HIV activities .

Properties

IUPAC Name

2,2-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c10-8(11)6-3-7-5-14(12,13)2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYULRIHINAHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=CC(=CN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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